Allyl Bromide: A Comprehensive Technical Guide
Allyl Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl bromide (3-bromopropene) is a highly versatile organic halide that serves as a crucial building block in a myriad of synthetic applications, including the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][2] Its reactivity, stemming from the presence of both a double bond and a labile bromine atom, makes it a potent alkylating agent.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of allyl bromide, detailed experimental protocols for its synthesis and purification, and an examination of its key reaction pathways.
Physical Properties
Allyl bromide is a clear, colorless to light yellow liquid characterized by a pungent, acrid odor.[5][6] It is highly flammable and should be handled with appropriate safety precautions in a well-ventilated area.[7] The key physical properties of allyl bromide are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃H₅Br | [2] |
| Molecular Weight | 120.98 g/mol | [5] |
| Appearance | Clear, colorless to light yellow liquid | [5][6] |
| Odor | Pungent, acrid | [5] |
| Density | 1.398 g/cm³ at 20 °C | [8] |
| Melting Point | -119 °C (-182 °F; 154 K) | [1][2] |
| Boiling Point | 71 °C (160 °F; 344 K) | [1][2] |
| Flash Point | -1 °C (30 °F) | [5] |
| Autoignition Temperature | 280 °C (536 °F) | [5] |
| Solubility in water | Slightly soluble (3.835 g/L at 25 °C) | [5] |
| Solubility in organic solvents | Miscible with alcohol, ether, chloroform, carbon tetrachloride, and acetone | [2][9] |
| Vapor Pressure | 147 mbar at 20 °C | [5] |
| Vapor Density | 4.2 (air = 1) | [5] |
| Refractive Index (n_D^20) | 1.4697 | [2] |
| log P (Octanol/Water Partition Coefficient) | 1.79 | [5] |
Chemical Properties and Reactivity
The chemical behavior of allyl bromide is dominated by two key features: the electrophilic nature of the carbon atom bonded to the bromine, and the reactivity of the carbon-carbon double bond.
Stability and Storage: Allyl bromide is stable under normal conditions but can decompose upon exposure to heat and light, forming hydrogen bromide.[1][7] It is also sensitive to moisture and air. For long-term storage, it should be kept in a cool, dry, well-ventilated area in a tightly sealed container, away from ignition sources and strong oxidizing agents.[8][10] Commercial preparations are often stabilized with propylene (B89431) oxide.
Reactivity: Allyl bromide is a reactive alkylating agent due to the stability of the resulting allyl cation, which is resonance-stabilized.[11] This makes the carbon-bromine bond susceptible to cleavage. It reacts readily with a wide range of nucleophiles in Sₙ2 reactions to introduce the allyl group.[3][12] The double bond can also undergo addition reactions, although substitution at the allylic position is often favored.
Key Reaction Pathways
Nucleophilic Substitution (Sₙ2): Allyl bromide is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the bromide ion. This is a cornerstone of its synthetic utility.
Grignard Reagent Formation: It reacts with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, allylmagnesium bromide, a valuable tool for forming carbon-carbon bonds.[3]
Allylic Bromination: While allyl bromide is a product of allylic bromination of propene, understanding this reaction type is crucial for predicting side reactions and for the synthesis of more complex allylic bromides.[13][14] This reaction proceeds via a free-radical mechanism, often using N-bromosuccinimide (NBS) to maintain a low concentration of bromine.[14]
Experimental Protocols
Synthesis of Allyl Bromide from Allyl Alcohol
This protocol is based on the reaction of allyl alcohol with hydrobromic acid, catalyzed by sulfuric acid.[15]
Materials:
-
Allyl alcohol (1.0 mol, 58.08 g)
-
Hydrobromic acid (48% aqueous solution, 250 g)
-
Concentrated sulfuric acid (98%, 150 g total)
-
5% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Reaction flask with a stirrer, dropping funnel, and distillation setup
Procedure:
-
To a reaction flask equipped with a stirrer, dropping funnel, and distillation apparatus, add 250 g of 48% hydrobromic acid.
-
Slowly add 75 g of concentrated sulfuric acid to the hydrobromic acid while stirring.
-
Add 58 g (1.0 mol) of allyl alcohol to the mixture.
-
While stirring vigorously, slowly add the remaining 75 g of concentrated sulfuric acid from the dropping funnel.
-
Heat the reaction mixture to initiate the reaction and distill the allyl bromide as it is formed. The reaction is typically complete within 30 minutes.[15]
-
Collect the distillate, which will be a mixture of allyl bromide and water.
-
Wash the distillate with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a wash with water.[15]
-
Separate the organic layer and dry it over anhydrous calcium chloride.[15]
-
Purify the crude allyl bromide by fractional distillation, collecting the fraction boiling at 69-72 °C.[15]
Purification by Fractional Distillation
Crude allyl bromide can be purified by fractional distillation to remove impurities and any remaining starting materials.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Ensure all glassware is dry.
-
Charge the distillation flask with the crude allyl bromide and a few boiling chips.
-
Assemble the fractional distillation apparatus.
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the head of the fractionating column.
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of allyl bromide (approximately 71 °C at atmospheric pressure).[1][2]
-
Stop the distillation before the flask goes to dryness.
-
Store the purified allyl bromide in a tightly sealed container, protected from light.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of allyl bromide and identifying any impurities.
Typical GC-MS Conditions for Alkyl Halides:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., VF-624ms), is suitable.[16]
-
Injector: Split/splitless injector, typically operated in split mode.
-
Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 40 °C) and increasing to a higher temperature (e.g., 250 °C) to separate components with different boiling points.
-
Carrier Gas: Helium or hydrogen.
-
MS Detector: Electron ionization (EI) source, with scanning in a mass range appropriate for the expected components (e.g., m/z 35-300).
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of allyl bromide.
Example HPLC Method:
-
Column: A reverse-phase column such as Newcrom R1.[17]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., triethanolamine).[17]
-
Detection: UV detection at an appropriate wavelength.[17]
Safety and Handling
Allyl bromide is a hazardous substance and must be handled with extreme care.
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][10] It is also corrosive and can cause severe skin and eye burns.[10]
-
Flammability: It is a highly flammable liquid and vapor.[1][10] Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[10] All handling should be done in a well-ventilated chemical fume hood.[7]
-
Disposal: Dispose of waste allyl bromide and contaminated materials as hazardous waste in accordance with local regulations.
Conclusion
Allyl bromide's unique combination of physical and chemical properties makes it an indispensable reagent in organic synthesis. A thorough understanding of its characteristics, handling requirements, and reaction profiles is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this important chemical intermediate.
References
- 1. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ALLY BROMIDE - Ataman Kimya [atamanchemicals.com]
- 3. Allyl bromide - Wikipedia [en.wikipedia.org]
- 4. ALLYL BROMIDE - Ataman Kimya [atamanchemicals.com]
- 5. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 6. stobec.com [stobec.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Allyl bromide | 106-95-6 [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. quora.com [quora.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. Video: Radical Substitution: Allylic Bromination [jove.com]
- 15. Page loading... [guidechem.com]
- 16. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Determination of Allyl Bromide on Newcrom R1 Column | SIELC Technologies [sielc.com]
